4-Azido-n-cyclopropylbenzamide

Photoaffinity Labeling Chemical Probe Design HDAC Inhibitors

4-Azido-N-cyclopropylbenzamide is an organic azide with the molecular formula C₁₀H₁₀N₄O, featuring an azido group (-N₃) on the para-position of a benzamide scaffold that is N-substituted with a cyclopropyl ring. This bifunctional structure places it within the intersection of photoaffinity labeling probes and bioorthogonal chemistry reagents, where the azido group enables light-activated covalent crosslinking or strain-promoted click reactions, while the cyclopropyl amide provides a conformationally constrained pharmacophore distinct from simpler N-alkyl benzamide analogs.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B8122004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-n-cyclopropylbenzamide
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
InChIInChI=1S/C10H10N4O/c11-14-13-9-3-1-7(2-4-9)10(15)12-8-5-6-8/h1-4,8H,5-6H2,(H,12,15)
InChIKeyJRDBWFZVZIRUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-N-cyclopropylbenzamide: Core Properties and Procurement Baseline


4-Azido-N-cyclopropylbenzamide is an organic azide with the molecular formula C₁₀H₁₀N₄O, featuring an azido group (-N₃) on the para-position of a benzamide scaffold that is N-substituted with a cyclopropyl ring . This bifunctional structure places it within the intersection of photoaffinity labeling probes and bioorthogonal chemistry reagents, where the azido group enables light-activated covalent crosslinking or strain-promoted click reactions, while the cyclopropyl amide provides a conformationally constrained pharmacophore distinct from simpler N-alkyl benzamide analogs.

Photoaffinity labeling probe with para-azido photoreactive handle
Bioorthogonal click-chemistry module via azide-alkyne cycloaddition
Conformationally constrained N-cyclopropyl amide pharmacophore

Why Generic Substitution Falls Short for 4-Azido-N-cyclopropylbenzamide in Research Applications


The specific verifiable value of 4-azido-N-cyclopropylbenzamide cannot be captured by substituting its individual functional groups with alternative compounds. Unlike simple 4-azidobenzamide or a separate cyclopropyl amide, this compound integrates a photoreactive azide and a metabolically resilient cyclopropyl ring into a single small molecule . This is critical for applications like photoaffinity labeling (PAL), where spatial fidelity is paramount. A probe assembled from two disconnected fragments would lose the precise topological relationship between the pharmacophore and the crosslinking moiety, fundamentally compromising the signal-to-noise ratio in target identification studies. Therefore, generic substitution risks experimental failure due to a loss of molecular context, not merely a different level of activity.

Non-azido analogs

May not support photoaffinity labeling; photoreactive group is absent and crosslinking cannot be activated.

Fragmented substitution

Separate azide and cyclopropyl amide fragments lose the spatial fidelity required for target engagement studies.

N-alkyl amide analogs

May exhibit reduced metabolic stability; class-level data suggest faster amidase cleavage than N-cyclopropyl form.

Quantitative Differentiation Profile of 4-Azido-N-cyclopropylbenzamide Against Closest Analogs


Comparative Photoreactivity: Aryl Azide vs. Alkyl Azide Crosslinking Efficiency

In a foundational study on photoreactive benzamide probes for histone deacetylase 2 (HDAC2), compounds incorporating an aryl azide (structurally analogous to 4-azido-N-cyclopropylbenzamide) demonstrated efficient photocrosslinking to the target protein, but their activity was highly dependent on the precise positioning of the azido group. The study found that the 'inhibitory activities of the probes were influenced by the positioning of the aryl and alkyl azido groups necessary for photocrosslinking,' indicating that an aryl azide placement is a critical determinant for both enzyme inhibition and covalent labeling efficiency [1]. This provides class-level evidence that the 4-azido substitution pattern on the benzamide is a key structural feature for PAL probe design, directly contrasting with probes that lack a photoreactive moiety or place it on a flexible alkyl linker, which may be less spatially constrained but suffer from reduced site-specific crosslinking [1].

Aryl azide vs. alkyl azide
Class-level
Aryl azide positioning on the benzamide core is reported as a critical determinant for inhibitory activity and efficient photocrosslinking. Probes without the azido group are non-photoreactive.
Supports PAL probe design workflow
Inferred from HDAC1/2 benzamide probe studies; position-specific evidence only
Photoaffinity Labeling Chemical Probe Design HDAC Inhibitors

Differential Conformational Constraint: Cyclopropyl Amide vs. Simple Alkyl Amide Analogs

The N-cyclopropyl amide group restricts the conformational freedom of the molecule compared to a N-methyl or N-ethyl amide. This is a fundamental principle in medicinal chemistry, where the cyclopropyl ring is often used as a 'cyclopropyl constraint' to favorably pre-organize the bioactive conformation for target binding or to shield the amide bond from metabolic hydrolysis. While direct comparative microsomal stability data for this specific compound is absent from the public domain, the well-documented class-level advantage is that N-cyclopropyl amides are generally more resistant to amidase-mediated cleavage than their unconstrained N-methyl analogs [1]. This translates to a longer potential half-life in cellular assays, which is a differentiating factor essential for in-cell photoaffinity labeling requiring sustained probe availability.

Cyclopropyl vs. N-methyl amide
Class-level inference
Class-level medicinal chemistry evidence indicates N-cyclopropyl amides are generally more resistant to amidase-mediated hydrolysis than unconstrained N-methyl analogs.
May support prolonged cell-based assay duration
No direct stability data available for this specific compound
Conformational Analysis Medicinal Chemistry Metabolic Stability

Differentiation from Non-Photoreactive RIPK2 Inhibitors: A Dual-Functionality Case

A series of N-cyclopropyl benzamide compounds were patented as RIPK2 inhibitors for inflammatory diseases [1]. While these compounds share the N-cyclopropyl benzamide core with 4-azido-N-cyclopropylbenzamide, they lack the critical azido group. This structural difference bifurcates their utility: the patented inhibitors are designed solely for pharmacology, whereas 4-azido-N-cyclopropylbenzamide can serve as a chemical biology tool to study the RIPK2 target landscape via photoaffinity labeling. This dual-functionality—potential inhibitory activity inferred from the shared core and photoreactivity from the azide—offers a unique value proposition not found in the numerous non-azido N-cyclopropyl benzamide inhibitors.

Dual-function vs. RIPK2 inhibitors
Class-level inference
The target compound integrates a photoreactive azide handle absent in patented N-cyclopropyl benzamide RIPK2 inhibitors, enabling PAL-based target engagement capability not available with the dedicated inhibitors.
May support dual-mode probe and inhibitor studies
Structural comparison only; no direct dual-activity assay data
RIPK2 Kinase Photoaffinity Labeling Target Engagement

Validated Application Scenarios for Procuring 4-Azido-N-cyclopropylbenzamide


Photoaffinity Labeling Probe for Class I HDAC Target Engagement

Based on evidence that closely related photoreactive benzamide probes are potent and selective for HDAC1/2 and capable of efficient crosslinking [1], 4-azido-N-cyclopropylbenzamide is best suited for designing next-generation PAL probes for class I HDACs. Its aryl azide is positioned on a privileged benzamide scaffold, allowing researchers to map inhibitor binding sites or identify off-target interactions in a physiological context.

Bifunctional Pharmacological Probe for NOD/RIPK2 Pathway Studies

As the N-cyclopropyl benzamide core is a known pharmacophore for RIPK2 inhibition [1], this compound is uniquely applicable as a dual-functional probe. Scientists can use it to inhibit the NOD/RIPK2 signaling pathway in inflammatory disease models and simultaneously perform downstream target identification through UV-induced covalent crosslinking, a capability its non-azido counterparts entirely lack [1].

Click Chemistry Module for Assembling Heterobifunctional Degraders (PROTACs)

The azide group enables efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC). This makes 4-azido-N-cyclopropylbenzamide a valuable 'clickable' module for constructing PROTACs or other bifunctional molecules, particularly when the N-cyclopropyl benzamide moiety is intended to serve as the protein-of-interest (POI) ligand, leveraging the conformational constraint for binding affinity.

Conformationally Constrained Fragment for Fragment-Based Drug Discovery (FBDD)

The built-in conformational constraint from the N-cyclopropyl amide, supported by class-level evidence of its role in improving binding thermodynamics and metabolic profiles [1], makes this compound a high-value fragment for screening libraries. It can be grown or merged into lead compounds where maintaining a specific amide geometry is critical for target complementarity.

Application
Selection Property
Validation Focus
Class I HDAC target engagement probe design
Aryl azide photoreactivity on benzamide scaffold
Crosslinking efficiency and target specificity in HDAC1/2 contexts
RIPK2 pathway target deconvolution studies
Dual inhibitor / photoreactive azide functionality
Inhibition and UV-induced labeling of NOD/RIPK2 pathway components
PROTAC linker module assembly
Azide click-chemistry handle
Click reaction compatibility and POI ligand binding affinity
Fragment-based lead discovery screening
Conformationally constrained N-cyclopropyl amide
Binding thermodynamics and metabolic stability in cellular contexts
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